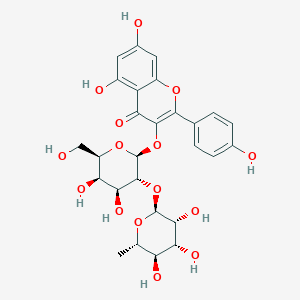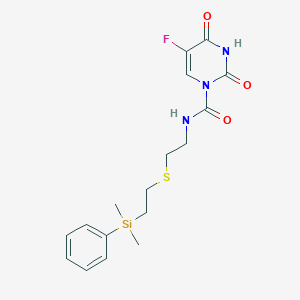
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro-, also known as DMS-114, is a novel compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment.
作用机制
The mechanism of action of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- involves the inhibition of thymidylate synthase, an enzyme that is essential for DNA synthesis. By inhibiting thymidylate synthase, 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- can disrupt the DNA replication process and induce cell death in cancer cells.
生化和生理效应
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- can inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
实验室实验的优点和局限性
One of the major advantages of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- is its high potency against a variety of cancer cell lines. However, one of the limitations of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- is its low solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro-. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more effective delivery methods for 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro-, such as nanoparticle-based delivery. In addition, further studies are needed to investigate the potential of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- in combination with other chemotherapy agents for enhanced efficacy. Finally, clinical trials are needed to evaluate the safety and efficacy of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- in humans.
Conclusion:
In conclusion, 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- is a promising compound that has demonstrated significant potential for cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to optimize the synthesis method, develop effective delivery methods, investigate combination therapy, and evaluate the safety and efficacy in clinical trials.
合成方法
The synthesis of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- involves the reaction of 2-(dimethylphenylsilyl)ethylthiol with 5-fluorouracil in the presence of a base. The resulting product is then treated with acetic anhydride to yield the final compound. The synthesis method has been optimized to yield high purity and high yield of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro-.
科学研究应用
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- has been extensively studied for its potential applications in cancer treatment. In vitro studies have shown that 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- can inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have demonstrated that 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- can significantly reduce tumor growth in mice models.
属性
CAS 编号 |
103579-36-8 |
|---|---|
产品名称 |
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethylphenylsilyl)ethyl)thio)ethyl)-dioxo-5-fluoro- |
分子式 |
C17H22FN3O3SSi |
分子量 |
395.5 g/mol |
IUPAC 名称 |
N-[2-[2-[dimethyl(phenyl)silyl]ethylsulfanyl]ethyl]-5-fluoro-2,4-dioxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C17H22FN3O3SSi/c1-26(2,13-6-4-3-5-7-13)11-10-25-9-8-19-16(23)21-12-14(18)15(22)20-17(21)24/h3-7,12H,8-11H2,1-2H3,(H,19,23)(H,20,22,24) |
InChI 键 |
AJSCIXMGTRAODP-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CCSCCNC(=O)N1C=C(C(=O)NC1=O)F)C2=CC=CC=C2 |
规范 SMILES |
C[Si](C)(CCSCCNC(=O)N1C=C(C(=O)NC1=O)F)C2=CC=CC=C2 |
其他 CAS 编号 |
103579-42-6 |
同义词 |
5-fluoro-3,4-dihydro-2,4-dioxo-N(2,2-(dimethylphenylsilyl)ethylthioethyl)-1(2H)-pyrimidinocarboxamide SDK 12B 5 SDK 12B-5 SDK-12B-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



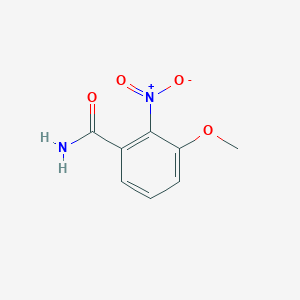
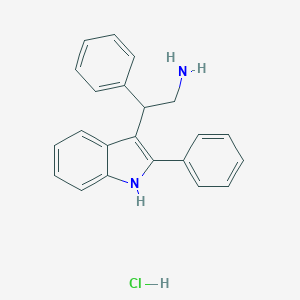
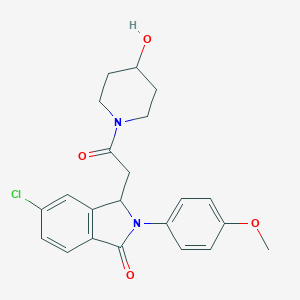
![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)
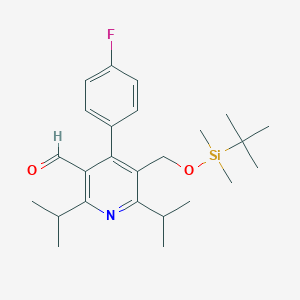
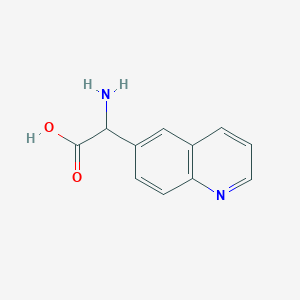
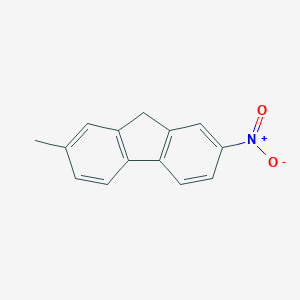

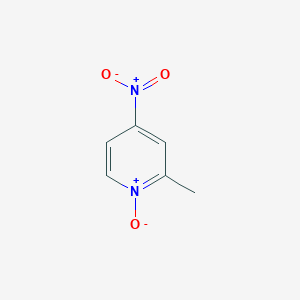
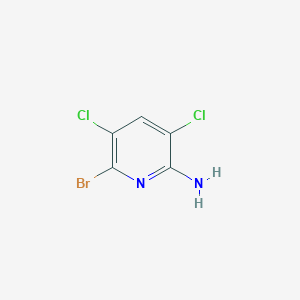
![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)

